1-(4-Chlorophenyl)-3-nitro-1H-pyrrolo[2,3-c]pyridine
Description
Properties
Molecular Formula |
C13H8ClN3O2 |
|---|---|
Molecular Weight |
273.67 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-nitropyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C13H8ClN3O2/c14-9-1-3-10(4-2-9)16-8-13(17(18)19)11-5-6-15-7-12(11)16/h1-8H |
InChI Key |
VMRQEOJKPPZLQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C3=C2C=NC=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-nitro-1H-pyrrolo[2,3-c]pyridine typically involves the following steps:
Formation of the Pyrrolo[2,3-c]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Introduction of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents can be employed to introduce the nitro group at the desired position on the pyrrolo[2,3-c]pyridine core.
Substitution with 4-Chlorophenyl Group: This step can be accomplished through cross-coupling reactions such as Suzuki-Miyaura coupling, where a 4-chlorophenyl boronic acid is reacted with the nitro-substituted pyrrolo[2,3-c]pyridine in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-nitro-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The 4-chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, suitable solvents like dimethylformamide (DMF).
Coupling Reactions: Boronic acids, palladium catalysts, bases like potassium carbonate (K2CO3).
Major Products
Reduction: Formation of 1-(4-chlorophenyl)-3-amino-1H-pyrrolo[2,3-c]pyridine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Coupling: Formation of biaryl or other coupled products.
Scientific Research Applications
The biological activity of 1-(4-Chlorophenyl)-3-nitro-1H-pyrrolo[2,3-c]pyridine and its derivatives has been extensively studied. This section summarizes key findings from various research studies.
Antitumor Activity
Research indicates that pyrrolo[2,3-c]pyridine derivatives can exhibit significant antitumor properties. A study highlighted the synthesis of several derivatives that showed promising activity against various cancer cell lines. The mechanism involves the inhibition of specific kinases that are crucial for tumor growth and proliferation. The compound's ability to interfere with cellular signaling pathways makes it a candidate for further development as an anticancer agent .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Studies have shown that pyrrolo[2,3-c]pyridine derivatives can inhibit matrix metalloproteinases (MMPs), which are involved in inflammatory processes and tissue remodeling. For instance, a derivative demonstrated an IC50 value of 3 nM against MMP-2, suggesting strong inhibitory action that could be beneficial in treating inflammatory diseases .
Antidiabetic Effects
Another area of application is in the management of diabetes. Certain derivatives have been found to enhance insulin sensitivity and promote glucose uptake in muscle and fat cells. This effect was particularly noted in compounds with specific substituents at the para position of the phenyl ring, which significantly increased their biological activity .
Pharmacological Studies
A variety of pharmacological studies have been conducted to assess the efficacy and safety of this compound.
Case Study: Analgesic Activity
In a detailed investigation, several derivatives were synthesized and tested for analgesic properties. The results indicated that these compounds could effectively reduce pain responses in animal models, demonstrating their potential as analgesics. The study emphasized the importance of structural modifications in enhancing analgesic efficacy .
Safety Profile
Safety assessments are crucial for any therapeutic application. Toxicological evaluations have indicated that certain derivatives possess favorable safety profiles, with minimal adverse effects observed at therapeutic doses. This aspect is vital for advancing these compounds into clinical trials .
Data Tables
Below is a summary table highlighting key properties and biological activities of selected derivatives of this compound.
| Compound | Biological Activity | IC50 (nM) | Notes |
|---|---|---|---|
| This compound | Antitumor | Varies by target | Effective against multiple cancer cell lines |
| Derivative A | MMP Inhibition | 3 | Strong inhibitor of MMP-2 |
| Derivative B | Insulin Sensitivity | 30% increase | Enhances glucose uptake |
| Derivative C | Analgesic | Not specified | Significant pain reduction in models |
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-nitro-1H-pyrrolo[2,3-c]pyridine would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the pyrrolo[2,3-c]pyridine core can interact with biological macromolecules through hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Key Observations:
- Electron-withdrawing groups (e.g., nitro, chloro, trifluoromethyl) enhance electrophilicity, facilitating nucleophilic substitution reactions .
- Piperazine-containing derivatives exhibit improved pharmacokinetic profiles, making them suitable for CNS-targeting drugs .
- Dithione derivatives show broad-spectrum biological activity due to sulfur’s redox-active nature .
Spectroscopic and Analytical Data
Biological Activity
1-(4-Chlorophenyl)-3-nitro-1H-pyrrolo[2,3-c]pyridine is a compound belonging to the pyrrolopyridine family, which has garnered attention due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C11H8ClN3O2
- CAS Number : 918519-53-6
- Molecular Weight : 233.66 g/mol
The structure features a pyrrole ring fused with a pyridine nucleus, with a nitro group and a chlorophenyl substituent that may influence its biological activity.
Biological Activity Overview
Research indicates that derivatives of pyrrolo[2,3-c]pyridine exhibit a broad spectrum of biological activities including:
- Anticancer Activity : Compounds in this class have shown promise in inhibiting tumor growth and proliferation. For instance, studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines and inhibit tumor growth in vivo .
- Antimicrobial Properties : Some derivatives have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Candida albicans, suggesting potential as antimicrobial agents .
- Anti-inflammatory Effects : The compound's ability to inhibit pro-inflammatory cytokines suggests its potential use in treating inflammatory diseases .
The biological activities of this compound are believed to be mediated through various mechanisms:
- Kinase Inhibition : Certain studies have indicated that pyrrolopyridine derivatives can act as kinase inhibitors, affecting pathways involved in cell proliferation and survival .
- Cytotoxicity Induction : Research has shown that these compounds can induce cytotoxic effects in cancer cells by triggering apoptotic pathways .
- Modulation of Immune Responses : The compound's effects on cytokine secretion suggest it may modulate immune responses, potentially benefiting autoimmune conditions .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- A study reported that a series of pyrrolopyridine derivatives exhibited IC50 values lower than 1 nM against TNIK (TRAF2 and NCK interacting kinase), indicating potent inhibition which could be leveraged for therapeutic applications in cancer treatment .
- Another research article explored the anti-HIV activity of pyrrolopyridine derivatives, revealing moderate efficacy against HIV replication with promising therapeutic indices .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 1-(4-Chlorophenyl)-3-nitro-1H-pyrrolo[2,3-c]pyridine?
The synthesis typically involves constructing the pyrrolo[2,3-c]pyridine core via cyclization reactions, followed by functionalization. For example:
- Core formation : Use a Buchwald–Hartwig amination or Ullmann coupling to introduce the 4-chlorophenyl group at the 1-position of the pyrrolo[2,3-c]pyridine scaffold .
- Nitration : Introduce the nitro group at the 3-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize byproducts .
- Purification : Employ column chromatography (silica gel, eluent: DCM/MeOH) and recrystallization (ethanol/water) to achieve >95% purity .
Q. How is the molecular structure of this compound validated?
- X-ray crystallography : Single-crystal analysis using SHELXL for refinement (R-factor < 0.05) confirms bond lengths, angles, and nitro group orientation .
- NMR/spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies key signals: aromatic protons (δ 7.2–8.5 ppm), nitro group absence (no proton signal), and chlorophenyl substituent (δ 7.4–7.6 ppm) .
- Mass spectrometry : High-resolution ESI-MS (theoretical [M+H]⁺: ~318.05) verifies molecular weight .
Q. What preliminary assays assess its biological activity?
- Kinase inhibition : Screen against DYRK1B using ATP-binding assays (IC₅₀ determination via fluorescence polarization) .
- Cytotoxicity : Use MTT assays on HEK-293 or HeLa cells (48-hour exposure, IC₅₀ > 50 µM suggests selectivity) .
- Solubility : Measure kinetic solubility in PBS (pH 7.4) and DMSO to guide in vitro dosing .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up?
- Catalyst selection : Replace Pd(PPh₃)₄ with XPhos Pd G2 for higher coupling efficiency (yield improvement from 60% to 85%) .
- Microwave-assisted synthesis : Reduce reaction time (e.g., nitration step from 12 h to 2 h at 80°C) .
- Flow chemistry : Implement continuous-flow systems for hazardous steps (e.g., nitration) to enhance safety and reproducibility .
Q. How to resolve contradictions in pharmacological data across studies?
- Assay variability : Compare IC₅₀ values under standardized ATP concentrations (e.g., 10 µM vs. 100 µM) to account for competitive inhibition .
- Cell line differences : Validate activity in isogenic cell lines (e.g., DYRK1B-overexpressing vs. wild-type) to isolate target effects .
- Metabolic stability : Assess liver microsome half-life (human vs. rodent) to explain in vivo efficacy disparities .
Q. What strategies guide structure-activity relationship (SAR) studies?
- Nitro group modifications : Replace -NO₂ with -CN or -CF₃ to evaluate electron-withdrawing effects on kinase binding .
- Chlorophenyl substitution : Test para- vs. meta-chloro analogs to map steric interactions with hydrophobic kinase pockets .
- Heterocycle fusion : Compare pyrrolo[2,3-c]pyridine with pyrazolo[4,3-c]pyridine cores to assess scaffold rigidity .
Q. How to address instability in aqueous buffers?
- pH optimization : Store solutions at pH 5–6 (acetate buffer) to prevent nitro group hydrolysis .
- Lyophilization : Prepare stable lyophilized formulations with trehalose (5% w/v) for long-term storage .
- Prodrug design : Synthesize acetyl-protected analogs to enhance solubility and in vivo stability .
Q. What computational methods predict binding modes?
- Molecular docking : Use AutoDock Vina with DYRK1B crystal structures (PDB: 5ZTN) to model nitro group interactions with Lys89 .
- MD simulations : Perform 100-ns simulations (AMBER force field) to assess conformational stability of the chlorophenyl moiety .
- QM/MM studies : Calculate charge distribution on the nitro group to explain electrophilic reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
